2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid
Overview
Description
2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid is an organic compound that belongs to the class of benzoic acids. These compounds are characterized by a benzene ring substituted with a carboxyl group. The presence of a methoxy group and a naphthyl-ethyl group makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and 1-bromo-2-naphthalene.
Grignard Reaction: The 1-bromo-2-naphthalene is reacted with magnesium to form the Grignard reagent, which is then reacted with 2-methoxybenzoic acid to form the desired product.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid.
Reduction: Formation of 2-methoxy-6-(2-naphthalen-1-yl-ethyl)-benzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid would depend on its specific application. For example, if it is used as an anti-inflammatory agent, it might inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Lacks the naphthyl-ethyl group, making it less complex and potentially less active in certain applications.
6-(2-Naphthalen-1-yl-ethyl)-benzoic acid: Lacks the methoxy group, which might affect its reactivity and biological activity.
Uniqueness
2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid is unique due to the presence of both the methoxy and naphthyl-ethyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern might make it more versatile in various applications compared to its simpler analogs.
Properties
IUPAC Name |
2-methoxy-6-(2-naphthalen-1-ylethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-23-18-11-5-9-16(19(18)20(21)22)13-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-11H,12-13H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYWAHGJHFFHGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)CCC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232793 | |
Record name | 2-Methoxy-6-[2-(1-naphthalenyl)ethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171924-00-7 | |
Record name | 2-Methoxy-6-[2-(1-naphthalenyl)ethyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171924-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-[2-(1-naphthalenyl)ethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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